molecular formula C8H10F3N3O2 B2926831 Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1328640-51-2

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2926831
CAS No.: 1328640-51-2
M. Wt: 237.182
InChI Key: MTNGMBQGYWNTNO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoroethyl group in this compound imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. This can result in various pharmacological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

    Ethyl 3-amino-1H-pyrazole-5-carboxylate: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylate: Lacks the amino group, affecting its reactivity and applications.

    3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the ethyl ester group, influencing its solubility and stability.

Uniqueness: The presence of both the trifluoroethyl and amino groups in Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate imparts unique chemical and biological properties. This makes it more versatile in various applications compared to its similar counterparts .

Properties

IUPAC Name

ethyl 5-amino-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-3-6(12)13-14(5)4-8(9,10)11/h3H,2,4H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNGMBQGYWNTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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